molecular formula C11H16N2 B13480256 (1-Phenylcyclopentyl)hydrazine

(1-Phenylcyclopentyl)hydrazine

Cat. No.: B13480256
M. Wt: 176.26 g/mol
InChI Key: OCAWIYIFLVSCNE-UHFFFAOYSA-N
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Description

(1-Phenylcyclopentyl)hydrazine is an organic compound characterized by a cyclopentyl ring substituted with a phenyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopentyl)hydrazine typically involves the reaction of cyclopentanone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (1-Phenylcyclopentyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azines, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Phenylcyclopentyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Phenylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of cellular pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: (1-Phenylcyclopentyl)hydrazine is unique due to the combination of the phenyl and cyclopentyl groups with the hydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1-phenylcyclopentyl)hydrazine

InChI

InChI=1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2

InChI Key

OCAWIYIFLVSCNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)NN

Origin of Product

United States

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